molecular formula C20H27N3O3 B280203 ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Número de catálogo: B280203
Peso molecular: 357.4 g/mol
Clave InChI: NFTAZBARYWGYEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EDPQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EDPQ belongs to the class of quinolinecarboxylates and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mecanismo De Acción

The mechanism of action of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage. Additionally, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the expression of pro-inflammatory cytokines and chemokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. This compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for research on ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Furthermore, studies are needed to evaluate the efficacy and safety of this compound in human clinical trials for various inflammatory and cancer-related diseases. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

Métodos De Síntesis

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-5-carboxylic acid with ethyl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to obtain the final product, this compound.

Aplicaciones Científicas De Investigación

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Propiedades

Fórmula molecular

C20H27N3O3

Peso molecular

357.4 g/mol

Nombre IUPAC

ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-6-23-13(5)16(12(4)22-23)19-17(20(25)26-7-2)11(3)21-14-9-8-10-15(24)18(14)19/h19,21H,6-10H2,1-5H3

Clave InChI

NFTAZBARYWGYEJ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)C

SMILES canónico

CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.